hPNMT Inhibitory Potency and Selectivity: 2-Bromo-THTP vs. 7-Bromo-THIQ and Other 2-Substituted THTP Analogs
In a direct head-to-head enzymatic comparison, 2-bromo-THTP (compound 22) exhibited an hPNMT Ki of 1.2 ± 0.1 µM with α2-adrenoceptor Ki of 0.38 ± 0.04 µM and selectivity (α2/PNMT) of 0.32 [1]. Compared to its direct THIQ isostere 7-bromo-THIQ (compound 7; Ki = 0.056 ± 0.003 µM), the 2-bromo-THTP is approximately 21-fold less potent at hPNMT, confirming the isosteric penalty attributed to thiophene electronic properties [1]. Among 2-substituted THTP analogs, the 2-bromo substituent occupies a distinct position in the potency-selectivity landscape: it is 2.2-fold more potent than 2-nitro-THTP (compound 23; Ki = 2.6 ± 0.1 µM) but 12.5-fold less potent than 2-cyano-THTP (compound 24; Ki = 15 ± 2 µM; note: cyano is less potent), and its selectivity (0.32) is intermediate between the non-selective 2-methyl-THTP (compound 27; selectivity 0.020) and the highly α2-selective 2-nitro-THTP (selectivity 16) [1].
| Evidence Dimension | hPNMT inhibitory potency (Ki) and α2-adrenoceptor selectivity |
|---|---|
| Target Compound Data | 2-Bromo-THTP (22): hPNMT Ki = 1.2 ± 0.1 µM; α2 Ki = 0.38 ± 0.04 µM; Selectivity (α2/PNMT) = 0.32 |
| Comparator Or Baseline | 7-Bromo-THIQ (7): Ki = 0.056 ± 0.003 µM (21-fold difference). 2-NO2-THTP (23): Ki = 2.6 ± 0.1 µM; Selectivity = 16. 2-CN-THTP (24): Ki = 15 ± 2 µM; Selectivity = 1.1. 2-CH3-THTP (27): Ki = 25 ± 1 µM; Selectivity = 0.020. |
| Quantified Difference | 21-fold less potent than 7-bromo-THIQ; 2.2-fold more potent than 2-NO2-THTP; selectivity 16-fold higher than 2-CH3-THTP but 50-fold lower than 2-NO2-THTP. |
| Conditions | In vitro human PNMT enzyme inhibition assay; α2-adrenoceptor binding assay using [3H]clonidine displacement in rat cortical membranes. |
Why This Matters
The 2-bromo-THTP occupies a unique potency-selectivity niche that is unobtainable with other 2-substituents, making it the preferred starting scaffold for CNS programs where moderate PNMT inhibition must be balanced against α2-adrenoceptor off-target liability.
- [1] Grunewald GL, Seim MR, Regier RC, Criscione KR. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg Med Chem. 2008;16(1):542-559. Table 3. View Source
